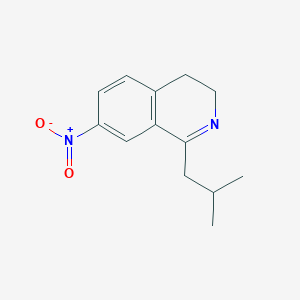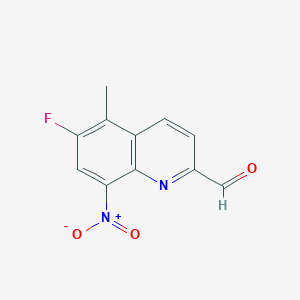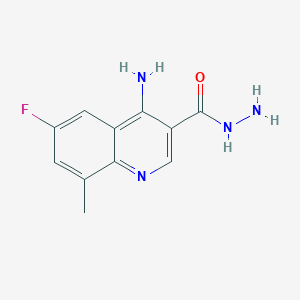
2-Chloro-N-(2-methylquinolin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-methylquinolin-8-yl)acetamide is an organic compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . It is characterized by a chloro group attached to an acetamide moiety, which is further connected to a quinoline ring system substituted with a methyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylquinolin-8-yl)acetamide typically involves the reaction of 2-methylquinoline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-Chloro-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring or the acetamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized products.
Reduction: Formation of reduced quinoline derivatives or amine products.
科学的研究の応用
2-Chloro-N-(2-methylquinolin-8-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the quinoline ring system play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression or replication.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
類似化合物との比較
2-Chloro-N-(2-methylquinolin-8-yl)acetamide can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the acetamide moiety and has different reactivity and applications.
N-(2-Methylquinolin-8-yl)acetamide: Lacks the chloro group, affecting its chemical properties and biological activities.
2-Methylquinoline: The parent compound without the chloro and acetamide groups, used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61388-90-7 |
|---|---|
分子式 |
C12H11ClN2O |
分子量 |
234.68 g/mol |
IUPAC名 |
2-chloro-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C12H11ClN2O/c1-8-5-6-9-3-2-4-10(12(9)14-8)15-11(16)7-13/h2-6H,7H2,1H3,(H,15,16) |
InChIキー |
ZNMCVZJSQBXCDE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CCl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)


![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)


![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)





